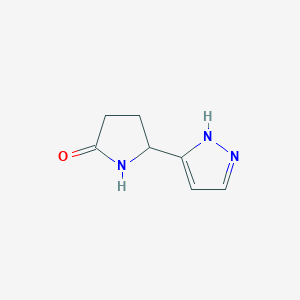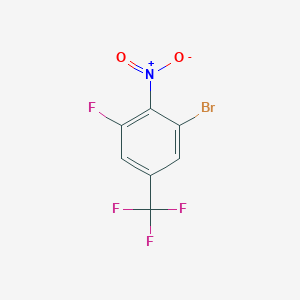
3-Bromo-5-fluoro-4-nitrobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-4-nitrobenzotrifluoride is an important organic compound with the molecular formula C7H2BrF4NO2. It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is widely used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride typically involves the introduction of bromine, fluorine, and nitro groups into an aromatic system. One common method is the halogenation and nitration of benzotrifluoride derivatives. For instance, the synthesis can be achieved by reacting 3-nitrobenzotrifluoride with bromine and fluorine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound is often conducted using continuous-flow millireactor systems. This method emphasizes safety and efficiency, offering enhanced control and process efficiency compared to traditional batch methods . The continuous-flow process allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or nitro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Aminobenzotrifluoride: Formed by the reduction of the nitro group.
Substituted Benzotrifluorides: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-4-nitrobenzotrifluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride involves its reactivity with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-nitrobenzotrifluoride: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrobenzotrifluoride: Similar structure but lacks the bromine atom.
3-Bromo-5-fluorobenzotrifluoride: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-5-fluoro-4-nitrobenzotrifluoride is unique due to the combination of bromine, fluorine, and nitro groups on the benzotrifluoride core. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C7H2BrF4NO2 |
|---|---|
Peso molecular |
287.99 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
Clave InChI |
ZVODHKVSJBWVLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
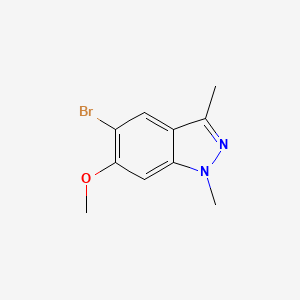
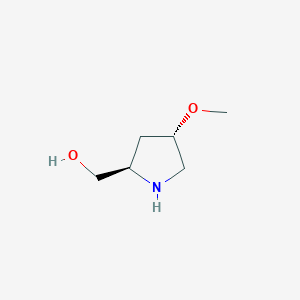
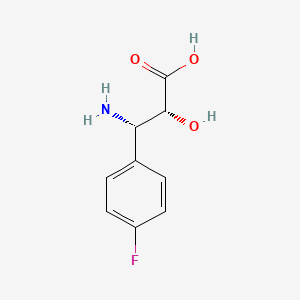


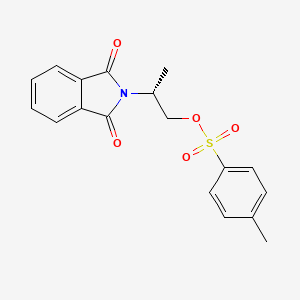
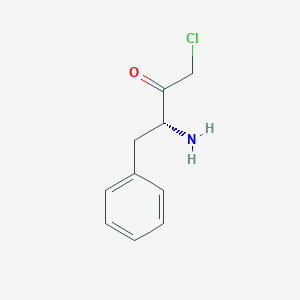

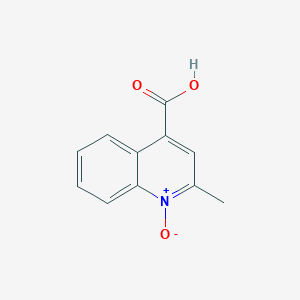
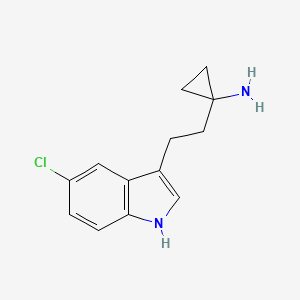
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
